molecular formula C6H12O B020065 (2R)-2-butyloxirane CAS No. 104898-06-8

(2R)-2-butyloxirane

Cat. No.: B020065
CAS No.: 104898-06-8
M. Wt: 100.16 g/mol
InChI Key: WHNBDXQTMPYBAT-ZCFIWIBFSA-N
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Description

(2R)-2-butyloxirane, also known as ®-2-butyloxirane, is a chiral epoxide with the molecular formula C4H8O. It is an organic compound that features a three-membered oxirane ring, which is a highly strained and reactive functional group. The compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2R)-2-butyloxirane can be synthesized through several methods, including:

    Asymmetric Epoxidation: One common method involves the asymmetric epoxidation of 1-butene using a chiral catalyst. For example, the Sharpless epoxidation method employs titanium tetraisopropoxide and diethyl tartrate as chiral catalysts in the presence of tert-butyl hydroperoxide.

    Halohydrin Formation and Cyclization: Another method involves the formation of a halohydrin intermediate from 1-butene, followed by intramolecular cyclization. This can be achieved by treating 1-butene with a halogen (e.g., chlorine or bromine) and water to form the halohydrin, which is then cyclized using a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-butyloxirane undergoes various types of chemical reactions, including:

    Nucleophilic Ring Opening: The strained oxirane ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include water, alcohols, amines, and thiols.

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.

    Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.

    Substitution: The oxirane ring can undergo substitution reactions where one of the ring atoms is replaced by another atom or group.

Common Reagents and Conditions

    Nucleophilic Ring Opening: Reagents such as water, methanol, or ammonia can be used under acidic or basic conditions to open the oxirane ring.

    Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide can be used to oxidize this compound.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed for reduction reactions.

Major Products Formed

    Nucleophilic Ring Opening: Depending on the nucleophile, products can include diols, ethers, amines, or thiols.

    Oxidation: Products can include diols or other oxidized derivatives.

    Reduction: Products can include alcohols or alkanes.

Scientific Research Applications

(2R)-2-butyloxirane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides. It serves as a substrate for epoxide hydrolases and other enzymes.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the production of epoxy resins, which are important materials in coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of (2R)-2-butyloxirane involves its high reactivity due to the strained oxirane ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. The compound can interact with various molecular targets, including enzymes and nucleophiles, through covalent bonding or other interactions. The specific pathways involved depend on the nature of the reacting species and the conditions of the reaction.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-butyloxirane: The enantiomer of (2R)-2-butyloxirane, which has similar chemical properties but different stereochemistry.

    Ethylene oxide: A simpler epoxide with a two-carbon oxirane ring, used extensively in industrial applications.

    Propylene oxide: Another epoxide with a three-carbon oxirane ring, used in the production of polyurethanes and other chemicals.

Uniqueness

This compound is unique due to its chiral nature, which allows for enantioselective reactions and the synthesis of optically active compounds. Its specific reactivity and the ability to undergo a wide range of chemical transformations make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(2R)-2-butyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-2-3-4-6-5-7-6/h6H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNBDXQTMPYBAT-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601315541
Record name (2R)-2-Butyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601315541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104898-06-8
Record name (2R)-2-Butyloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104898-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-Butyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601315541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(R)-1,2-Epoxyhexane was prepared as reported by Jacobsen and coworkers (Schaus, et al., J. Am. Chem. Soc. 2002, 124, 1307-1315). Ring opening of the optically pure epoxide by vinyl magnesium bromide followed by epoxidation with mCPBA were performed in an analogous manner as 6h to give a 1:1 mixture of diastereomers. The diastereomers were resolved using Jacobsen HKR conditions. The epoxide (2.67 g, 18.5 mmol) was diluted in 2.5 mL THF. To this solution was added (1R,2R)-(−)-1,2-cyclohexanediamino-N,N′-bis(3,5-di-tbutylsalicylidene)cobalt (56.2 mg, 0.93 mmol) and glacial acetic acid (21.2 μL, 0.37 mmol). The solution was cooled to 0° C. and water (183 μL 10.2 mmol) was added dropwise. After stirring at room temperature for 24 hours, THF was removed in vacuo and the residue was distilled under vacuum at 65° C. to afford (R,R)-6b (1.18 g, 13% from racemic 1,2-epoxyhexane, >99:1 syn:anti) as a colorless oil. 1H NMR (δ, CDCl3, 300 MHz) 0.85 (t, 3J=6.9 Hz, 3H), 1.17-1.81 (m, 8H), 2.42-2.49 (m, 1H), 2.47 (d, 3J=4.2 Hz, 1H), 2.72 (t, 3J=4.2 Hz, 1H), 2.99-3.07 (m, 1H), 3.74-3.86 (m, 1H); 13C NMR (δ, CDCl3, 75 MHz) 14.13, 22.75, 27.77, 37.22, 39.84, 46.73, 50.69, 70.38.
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
6h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
epoxide
Quantity
2.67 g
Type
reactant
Reaction Step Five
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Five
[Compound]
Name
(1R,2R)-(−)-1,2-cyclohexanediamino-N,N′-bis(3,5-di-tbutylsalicylidene)cobalt
Quantity
56.2 mg
Type
reactant
Reaction Step Six
Quantity
21.2 μL
Type
reactant
Reaction Step Six
Name
Quantity
183 μL
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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